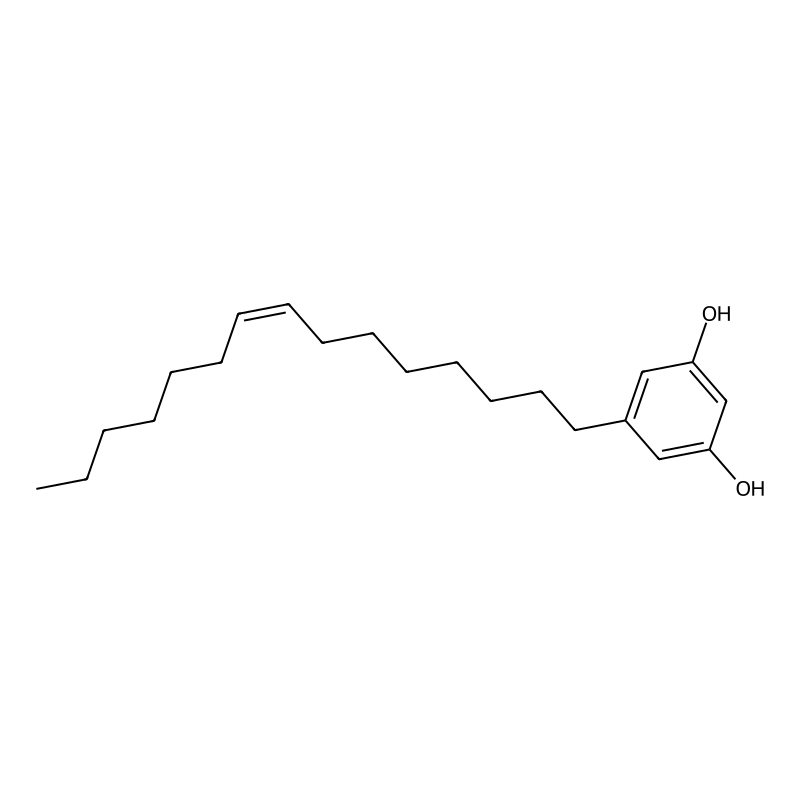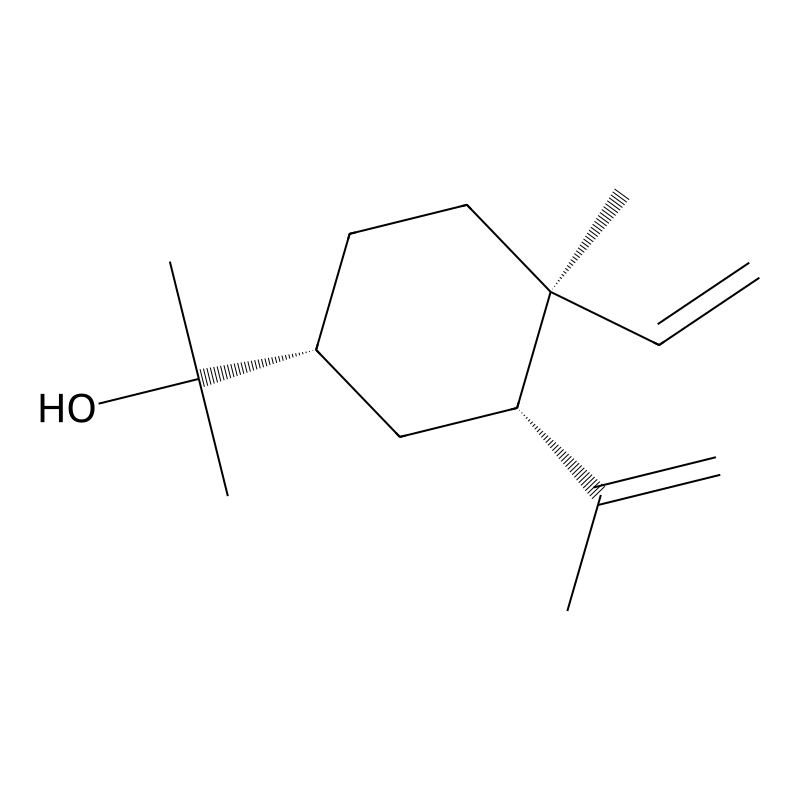Bilobol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Cellular Protection:
A 2011 study investigated the effects of Bilobol on cell viability. Researchers found that Bilobol exhibited protective properties against oxidative stress in human embryonic kidney cells []. This suggests Bilobol's potential role in promoting cellular health.
Pharmacological Properties:
Bilobol shares some chemical constituents with EGb, including flavonoids and terpenoids. These compounds are known for their antioxidant and anti-inflammatory properties []. However, more research is needed to understand the specific pharmacological effects of Bilobol compared to EGb.
Bilobol is an alkylresorcinol compound primarily isolated from the fruit pulp of the Ginkgo biloba tree. It shares structural similarities with urushiol, the irritant found in poison ivy, which contributes to its notable biological activities. Bilobol is characterized by a long aliphatic chain and a phenolic structure, making it a compound of interest in various fields, particularly in pharmacology and environmental science .
Bilobol undergoes several chemical transformations, including:
- Oxidation: Bilobol can be oxidized to form quinones or other oxidized derivatives, which may enhance its biological activity.
- Reduction: The alkenyl group can be reduced to an alkyl, altering its reactivity and potential applications.
- Degradation: It gradually degrades over time into smaller aliphatic chains that exhibit lower toxicity compared to bilobol itself. This degradation process is significant for its ecological impact when used as a larvicide .
Bilobol exhibits a range of biological activities:
- Cytotoxicity: Studies indicate that bilobol can induce mitochondrial damage, leading to the release of cytochrome c and activation of apoptotic pathways in cells .
- Anti-inflammatory Properties: Bilobol has been shown to inhibit the expression of proteins involved in inflammatory responses, such as Rho-associated protein kinase 2 (ROCK2), suggesting potential therapeutic applications for inflammatory conditions .
- Larvicidal Effects: It demonstrates significant larvicidal activity against mosquito vectors like Aedes aegypti, making it a candidate for eco-friendly insecticides .
Bilobol has several notable applications:
- Insecticides: Its effectiveness as an eco-friendly larvicide positions it as a sustainable alternative to synthetic insecticides in controlling mosquito populations .
- Pharmaceuticals: Due to its cytotoxic and anti-inflammatory properties, bilobol may have potential uses in developing treatments for various diseases, including cancer and inflammatory disorders.
- Cosmetics: Given its skin activity and potential antioxidant properties, bilobol could be explored for use in cosmetic formulations aimed at skin health.
Research on bilobol's interactions includes:
- Cellular Mechanisms: Studies have shown that bilobol can alter gene expression related to apoptosis and inflammation, indicating its complex role within cellular environments .
- Combination Therapies: Investigations into bilobol's effects when combined with other compounds could reveal synergistic properties that enhance its therapeutic efficacy.
Bilobol is structurally and functionally similar to several other compounds. Here are some notable comparisons:
| Compound | Source | Key Properties |
|---|---|---|
| Urushiol | Toxicodendron radicans | Skin irritant; similar structure; induces allergic reactions |
| Alkylresorcinols | Various plants | Antimicrobial properties; varies in chain length |
| Cardanol | Anacardium occidentale | Antioxidant; potential anti-inflammatory effects |
| Resveratrol | Vitis vinifera | Antioxidant; anti-cancer properties |
Bilobol's unique combination of cytotoxicity and larvicidal activity distinguishes it from these compounds, making it particularly valuable in both environmental and medical contexts.
Molecular Formula and Mass Spectrometry Data
Bilobol possesses the molecular formula C₂₁H₃₄O₂ with a molecular weight of 318.501 daltons [2] [3]. The compound exhibits a monoisotopic mass of 318.255880 as determined by high-resolution mass spectrometry [3]. Under electron ionization conditions, bilobol generates characteristic fragmentation patterns that facilitate its identification in complex biological matrices [2].
The mass spectrometric analysis reveals key diagnostic ions including the molecular ion peak at m/z 318, along with prominent fragment ions resulting from characteristic alkylresorcinol fragmentation pathways [2]. The base peak typically appears at m/z 123, corresponding to the resorcinol core structure after loss of the pentadecenyl side chain [27]. Additional significant fragments include ions at m/z 81, resulting from further fragmentation of the aromatic ring system [27].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₃₄O₂ | [2] |
| Molecular Weight | 318.501 Da | [2] [3] |
| Monoisotopic Mass | 318.255880 Da | [3] |
| Melting Point | 31-32°C | [30] [31] |
| Base Peak (m/z) | 123 | [27] |
| Molecular Ion (m/z) | 318 | [2] |
Structural Elucidation and Confirmation
Nuclear Magnetic Resonance Spectroscopic Analysis
The nuclear magnetic resonance spectroscopic analysis of bilobol provides comprehensive structural information confirming its identity as 5-[(8Z)-pentadec-8-en-1-yl]benzene-1,3-diol [9] [10]. The proton nuclear magnetic resonance spectrum displays characteristic signals for the resorcinol moiety, with three aromatic protons appearing at δ 6.12 (2H, d, J = 2.4 Hz, H-4/6) and δ 6.08 (1H, d, J = 2.4 Hz, H-2) [10].
The pentadecenyl side chain exhibits distinctive resonances including the olefinic protons at δ 5.34 (2H, m, H-8'/9'), indicating the presence of the characteristic double bond [10]. The aliphatic methylene protons of the side chain appear as complex multipiples between δ 1.26-1.36 (12H, m), while the benzylic methylene protons are observed at δ 2.43 (2H, t, J = 7.5 Hz, H-1') [10]. The terminal methyl group of the alkyl chain resonates at δ 0.88, confirming the pentadecyl chain length [10].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbons of the resorcinol ring at δ 159.3 (C-1 and C-3) and the benzylic carbon at δ 36.9 (C-1') [18]. The olefinic carbons appear in the characteristic region for Z-alkenes, providing additional confirmation of the double bond stereochemistry [18].
Mass Spectrometric Characterization
High-resolution mass spectrometry coupled with tandem mass spectrometry provides detailed fragmentation information for bilobol [6]. The electrospray ionization technique generates both positive and negative ion modes, with the negative ion mode typically providing superior sensitivity for alkylresorcinols [6]. The collision-induced dissociation experiments reveal characteristic fragmentation patterns including α-cleavage of the alkyl chain and losses specific to the resorcinol core structure [6].
The fragmentation pathway involves initial loss of portions of the pentadecenyl chain, followed by rearrangement reactions leading to the formation of the diagnostic m/z 123 ion [27]. Additional fragment ions at m/z 81 result from further decomposition of the resorcinol ring system through loss of ketene (42 mass units) [27]. These fragmentation patterns are consistent with those observed for other alkylresorcinol compounds and provide reliable identification criteria [27].
Infrared Spectroscopic Features
Infrared spectroscopy of bilobol reveals characteristic absorption bands consistent with its alkylresorcinol structure [11]. The hydroxyl groups of the resorcinol moiety exhibit broad absorption bands in the 3200-3600 cm⁻¹ region, indicative of hydrogen-bonded phenolic hydroxyl groups [11]. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ region, confirming the benzene ring structure [11].
The aliphatic carbon-hydrogen stretching vibrations of the pentadecenyl chain produce characteristic absorptions in the 2800-3000 cm⁻¹ region [11]. The carbon-carbon double bond exhibits a weak absorption band around 1650 cm⁻¹, consistent with the Z-configuration of the alkene [11]. The carbon-oxygen stretching of the phenolic groups appears around 1200-1300 cm⁻¹, providing additional confirmation of the resorcinol structure [11].
Stereochemistry and Conformational Analysis
E/Z Configuration of the C8-C9 Double Bond
The stereochemistry of the C8-C9 double bond in bilobol has been unambiguously established as the Z-configuration through multiple analytical approaches [2] [30] [31]. The assignment is based on characteristic carbon-13 nuclear magnetic resonance chemical shift patterns, where the carbons adjacent to the double bond (C-9' and C-12') exhibit chemical shifts of δ 28.1 and δ 27.9, respectively [46]. These values are diagnostic for the Z-configuration, as the corresponding E-isomer would display higher chemical shift values around δ 32.6 [46].
Additional confirmation of the Z-stereochemistry comes from nuclear Overhauser effect spectroscopy experiments, which demonstrate spatial proximity between protons on the same side of the double bond [18]. The International Union of Pure and Applied Chemistry systematic nomenclature reflects this stereochemistry as (8Z)-pentadec-8-en-1-yl, emphasizing the Z-configuration at the C8-C9 position [30] [31].
The Z-configuration significantly influences the overall molecular conformation and biological activity compared to the hypothetical E-isomer [15] [16]. According to the Cahn-Ingold-Prelog priority rules, the higher priority substituents on each carbon of the double bond are positioned on the same side, definitively establishing the Z-designation [15] [16].
Structural Comparison to Related Alkylresorcinols
Bilobol belongs to the alkylresorcinol family of compounds, sharing structural similarities with other naturally occurring phenolic lipids [23] [24]. The resorcinol core structure (1,3-dihydroxybenzene) is consistent across this compound class, with variation primarily occurring in the length, saturation, and branching of the alkyl side chain [23] [24]. Compared to other alkylresorcinols found in cereals, bilobol possesses a C15 side chain with a single Z-double bond at the 8-9 position [24].
Structurally related compounds include cardol monoene, which shares the same molecular formula and stereochemistry but may differ in the position of substituents on the aromatic ring [29]. Bilobol also exhibits structural similarities to urushiol, the allergenic component of poison ivy, which contains a catechol (1,2-dihydroxybenzene) ring instead of the resorcinol system [1] [29]. The presence of the resorcinol rather than catechol functionality significantly alters the compound's properties and biological activity profile [29].
The alkyl chain length and degree of unsaturation distinguish bilobol from shorter-chain alkylresorcinols commonly found in wheat and rye, which typically contain 17-25 carbon atoms [24] [27]. The single double bond configuration contrasts with polyunsaturated alkylresorcinols that may contain two or three double bonds in their side chains [24].








